4-(Aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one
Description
4-(Aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one is a cyclohexanone derivative featuring both aminomethyl (-CH2NH2) and hydroxymethyl (-CH2OH) substituents at the 4-position of the cyclohexane ring. While its exact biological activity remains under investigation, structural analogs suggest utility in estrogen receptor (ER) ligand design due to pharmacophore-relevant O-O interatomic distances (~10.7 Å) .
Properties
IUPAC Name |
4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-8(6-10)3-1-7(11)2-4-8/h10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAIKHPAARLUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CN)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Additions at the Ketone Group
The ketone group undergoes nucleophilic additions due to its electrophilic carbonyl carbon.
Mechanistic Insight :
The ketone’s electrophilicity allows attack by nucleophiles like Grignard reagents, forming a tertiary alcohol after hydrolysis. Steric hindrance from the adjacent aminomethyl and hydroxymethyl groups may slow reaction rates compared to simpler ketones.
Oxidation Reactions
The hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) groups are susceptible to oxidation.
Key Finding :
Oxidation of the hydroxymethyl group to a carboxylic acid proceeds efficiently under strong acidic conditions, as demonstrated in analogous cyclohexane derivatives . The amine group requires specialized catalysts (e.g., tungstate) for selective oxidation to nitro derivatives.
Substitution Reactions of the Hydroxymethyl Group
The -CH₂OH group can be converted to a leaving group (X) for subsequent substitution.
Application :
Tosylation facilitates nucleophilic displacement, enabling azide introduction. Subsequent Staudinger reduction of the azide yields a secondary amine, expanding synthetic utility .
Acylation/Alkylation of the Aminomethyl Group
The primary amine participates in typical amine reactions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acylation | Acetic anhydride, base (e.g., Et₃N) | 4-(Acetamidomethyl)-4-(hydroxymethyl)cyclohexan-1-one | |
| Schiff Base Formation | Benzaldehyde, MeOH, RT | Imine derivative |
Note :
Acylation enhances stability and modifies solubility, critical for pharmaceutical intermediates.
Intramolecular Cyclization
Proximity of functional groups enables cyclization under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Hemiaminal Formation | Acidic (H⁺) or basic conditions | Six-membered hemiaminal ring |
Structural Analysis :
The cyclohexane ring’s chair conformation positions the aminomethyl and hydroxymethyl groups for intramolecular interactions, favoring hemiaminal formation .
Reduction of the Ketone Group
The ketone can be reduced to a secondary alcohol.
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, ethanol | 4-(Aminomethyl)-4-(hydroxymethyl)cyclohexanol |
Outcome :
Reduction eliminates the ketone’s electrophilicity, producing a diol structure with retained amine functionality .
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of polymers or other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Functional Group Variations
4-(Aminomethyl)cyclohexan-1-one (CAS 934475-93-1)
- Molecular Formula: C7H13NO
- Molecular Weight : 127.18 g/mol
- Key Properties : Boiling point 224.4°C, density 1.0 g/cm³ .
- Comparison : Lacks the hydroxymethyl group, reducing hydrophilicity and hydrogen-bonding capacity. Primarily used in organic synthesis as a precursor for amines.
4-Hydroxy-4-methylcyclohexanone (HY-W036733)
- Molecular Formula : C7H12O2
- Molecular Weight : 128.17 g/mol
- Key Properties: Used to synthesize trans-4-amino-1-methylcyclohexanol, an intermediate in drug synthesis .
- Comparison: Replaces aminomethyl with a methyl group, limiting its utility in amino-alcohol derivatization.
4-(Dimethylamino)-4-phenylcyclohexan-1-one (CAS 65619-20-7)
- Molecular Formula: C14H19NO
- Molecular Weight : 217.31 g/mol
- Comparison: The phenyl group introduces aromatic interactions, while dimethylamino provides stronger electron-donating effects than aminomethyl.
Structural and Pharmacophore Analysis
- O-O Interatomic Distance: In trans-4-[4-(hydroxymethyl)cyclohexyl]phenol, the O-O distance (10.7 Å) aligns with ERβ ligand requirements, suggesting the target compound’s hydroxymethyl group may optimize receptor binding .
- Conformational Flexibility : Cyclohexane rings are more rigid than cycloheptane analogs, favoring precise spatial alignment in ligand-receptor interactions .
Biological Activity
4-(Aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound possesses both an aminomethyl group and a hydroxymethyl group attached to a cyclohexane ring, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₇H₁₃N₁O₂
- Molecular Weight : Approximately 143.18 g/mol
- Structure : The compound features a cyclohexane ring with two functional groups that enhance its reactivity and biological interactions.
The biological activity of 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one is attributed to its ability to interact with various biological systems:
- Prodrug Potential : The hydroxymethyl group enhances the compound's stability and bioavailability under physiological conditions, suggesting its utility as a prodrug.
- Enzyme Interaction : Studies indicate that this compound can influence enzyme activity, potentially enhancing drug absorption and efficacy.
Biological Activities
Research has demonstrated several promising biological activities associated with 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one:
- Anticancer Activity : Derivatives of this compound have shown improved permeability and cytotoxicity against cancer cell lines compared to standard chemotherapeutic agents. Notably, it has been evaluated for its effects on cell viability in various cancer models.
- Cytotoxicity Studies : In vitro studies have indicated that certain derivatives exhibit significant cytotoxic effects on cancer cell lines such as HeLa and K562 while maintaining low toxicity towards normal cells .
- Drug Absorption Enhancement : The compound's structural features may enhance the oral bioavailability of certain drugs by improving their enzymatic resistance in gastrointestinal conditions.
Case Studies
Several studies have focused on the synthesis and biological evaluation of 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one derivatives:
- Synthesis Methods : Various synthetic pathways have been developed to produce this compound, emphasizing the importance of functional group positioning for biological activity.
Comparative Analysis
The unique dual functionalization of 4-(aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one allows for diverse chemical reactivity, making it distinct from structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 4-Hydroxymethylcyclohexanone | Lacks amino group; primarily a synthetic intermediate. |
| 4-Aminocyclohexanol | Contains an amino group but lacks hydroxymethyl functionality; used in pharmaceuticals. |
| Cyclohexylmethanol | A simpler alcohol derivative; less reactive than aminomethyl derivatives. |
Q & A
Q. What are the standard synthetic routes for 4-(Aminomethyl)-4-(hydroxymethyl)cyclohexan-1-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multi-step routes involving ketone functionalization and reductive amination. For example:
- Step 1: Start with 4-methylcyclohexan-1-one derivatives. Oxidize using Baeyer–Villiger conditions (e.g., mCPBA) to introduce hydroxyl groups .
- Step 2: Perform aminomethylation via condensation with formaldehyde and ammonium chloride, followed by reduction (e.g., NaBH) to stabilize the amine group .
- Critical Variables:
- Catalyst selection: Use of KOH or NaOH in condensation reactions affects reaction speed and by-product formation .
- Temperature control: Higher temperatures (>80°C) may degrade sensitive intermediates, while lower temperatures (<40°C) slow reaction kinetics .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating pure product .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE):
- Nitrile gloves (tested for chemical permeation resistance) and lab coats to prevent skin contact .
- Full-face respirators with organic vapor cartridges if ventilation is inadequate .
- Storage:
- Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .
- Spill Management:
- Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when using different synthetic methods?
Methodological Answer:
- Root Cause Analysis:
- Case Example:
Q. What strategies optimize the compound’s stability in biological assays?
Methodological Answer:
- pH Buffering: Maintain pH 6.5–7.5 in aqueous solutions to prevent amine protonation or hydroxyl deprotonation, which destabilizes the molecule .
- Light Sensitivity: Store solutions in amber vials to avoid photodegradation of the cyclohexanone ring .
- Lyophilization: For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to retain bioactivity .
Q. How do stereochemical variations (cis/trans isomers) impact biological activity?
Methodological Answer:
- Stereoisomer Separation:
- Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (90:10) to resolve isomers .
- Activity Testing:
- Compare antimicrobial efficacy (e.g., MIC assays) of isolated isomers against Gram-positive bacteria (e.g., S. aureus). Cis-isomers often show 2–3× higher activity due to enhanced membrane permeability .
Data Contradictions and Resolution
Q. Why do some studies report conflicting cytotoxicity results?
Methodological Answer:
- Experimental Variables:
- Mitigation:
- Standardize assay protocols (e.g., MTT assay incubation time = 48 hrs) across studies to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
